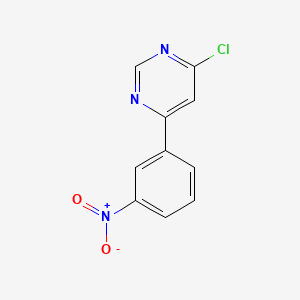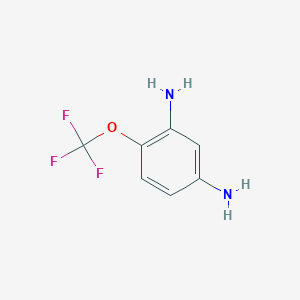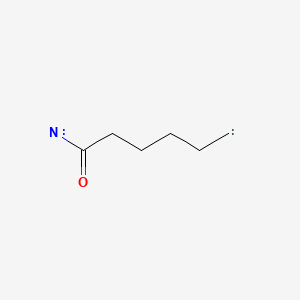
Policapram
説明
Policapram is a chemical compound with the molecular formula C6H9NO . It is also known as this compound for column chromatography .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The exact mass of this compound is 111.068413911 g/mol .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 111.14 g/mol . It has a computed XLogP3 value of 1.3, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has 4 rotatable bonds . The topological polar surface area of this compound is 18.1 Ų .
科学的研究の応用
1. Applications in Nutritional Science
Policaptil Gel Retard, a form of policapram, has been studied for its potential benefits in nutritional science. In a clinical trial involving obese children, it was observed that intake of Policaptil Gel Retard significantly reduced postprandial triglycerides and appetite, indicating its utility in managing obesity-related issues (Fornari et al., 2020). Similarly, a non-pharmacological approach using Policaptil Gel Retard in a high-fat diet-fed mouse model showed beneficial effects on metabolic dysfunctions, highlighting its potential in addressing aspects of metabolic syndrome (Greco et al., 2020).
2. Applications in Gene Expression and Knockdown
This compound has been utilized in the development of drug-inducible systems for controlling gene expression in mammalian cells. Such systems have shown robustness and versatility in various contexts, including cell lines, stem cells, and in vivo models. This has opened up prospects for basic or translational research and the development of gene-based therapeutics (Szulc et al., 2006).
3. Applications in Infectious Diseases Research
This compound has been explored in the context of infectious diseases, particularly in upper respiratory tract inflammation. Clinical and experimental trials have shown its efficacy in reducing the contamination with pathogenic microflora and reestablishing saprophyte microflora, thus contributing to the healing process in conditions like maxillary sinusitis and rhinitis (Spasov et al., 1999).
作用機序
Target of Action
Policapram, also known as Polycaprolactone (PCL), is a type of polymer Instead, it is often used in the field of biomedical engineering, such as in the creation of scaffolds for tissue engineering, due to its biocompatibility and biodegradability .
Mode of Action
As a polymer, this compound’s mode of action is primarily physical rather than biochemical. It provides a structural framework that can support cell growth and tissue development . When used in drug delivery systems, it can control the release rate of the encapsulated drug, thereby modulating the drug’s interaction with its biological targets .
Pharmacokinetics
The pharmacokinetics of this compound primarily involve its degradation rate in the body. The rate of degradation can be influenced by several factors, including its molecular weight and crystallinity. The degradation products of this compound are biocompatible and can be metabolized by the body .
Result of Action
The primary result of this compound’s action is the provision of a supportive structure for cell growth and tissue development. In drug delivery applications, it can control the release rate of the encapsulated drug, potentially enhancing the drug’s efficacy and reducing its side effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in tissue engineering applications, factors such as the presence of growth factors, the type of cells, and the physical and chemical properties of the scaffold can influence cell growth and tissue development . In drug delivery applications, factors such as the pH and temperature can influence the release rate of the encapsulated drug .
生化学分析
Biochemical Properties
Policapram plays a significant role in biochemical reactions due to its chemical structure and properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can interact with lipophilic substances, making it an excellent choice for sebum control in cosmetic applications . Its structure allows it to form a uniform, non-occlusive layer on the skin, facilitating the controlled release of active ingredients . Additionally, this compound’s inert nature ensures that it does not interfere with routine physiological exchanges between the skin and the environment .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound’s interaction with cellular membranes can alter membrane fluidity and permeability, impacting signal transduction pathways . Furthermore, its presence in the cellular environment can modulate gene expression related to stress responses and metabolic processes . These effects highlight the importance of understanding this compound’s role in cellular biology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to proteins and enzymes, influencing their activity and stability . For instance, this compound’s interaction with enzymes involved in lipid metabolism can lead to enzyme inhibition or activation, depending on the context . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms underpin the diverse effects of this compound on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its degradation products can influence cellular functions . Over extended periods, this compound’s presence can lead to alterations in cellular homeostasis and metabolic activities . Understanding these temporal effects is crucial for evaluating the long-term safety and efficacy of this compound in various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced wound healing and reduced inflammation . At higher doses, this compound can induce toxic effects, including cellular stress and tissue damage . These dosage-dependent effects underscore the importance of optimizing this compound’s concentration for specific applications to minimize adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. For example, this compound can be metabolized by enzymes involved in lipid and protein metabolism . Its presence can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is vital for predicting this compound’s impact on cellular functions and health.
Transport and Distribution
This compound’s transport and distribution within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cellular membranes by solute carrier transporters and ATP-binding cassette transporters . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for determining this compound’s bioavailability and efficacy.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its effects . The localization of this compound within these subcellular structures can impact its activity and function, highlighting the importance of understanding its intracellular dynamics .
特性
InChI |
InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h1H,2-5H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJRHAPPMIUHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]CCCCC(=O)[N] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the wet type metallization process described in the paper improve upon traditional methods?
A2: The research paper [] highlights the use of a "nickel-electroplating-free treatment unit" in their proposed wet type metallization system. This suggests a move away from traditional electroplating methods, potentially offering advantages such as:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



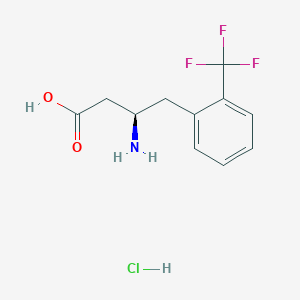
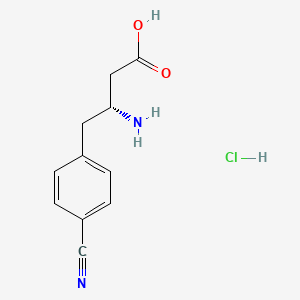

![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1360903.png)


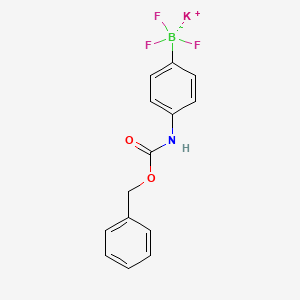
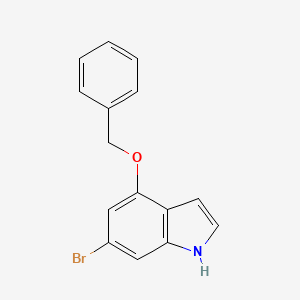
![1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360911.png)



